

6-Fluoro-1-hexene: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: 1-Hexene, 6-fluoro-

Cat. No.: B1617930

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This technical guide provides a detailed overview of 6-fluoro-1-hexene, a halogenated alkene of interest in various chemical research domains. The document summarizes its key identifiers, physicochemical properties, and outlines a general synthetic approach. Furthermore, it delves into the potential metabolic pathways and toxicological considerations based on current knowledge of related fluorinated compounds.

Core Identifiers and Physicochemical Properties

6-Fluoro-1-hexene is a six-carbon alpha-olefin distinguished by a terminal fluorine atom. This structural feature significantly influences its chemical reactivity and physical properties compared to its non-fluorinated counterpart, 1-hexene. A comprehensive list of its identifiers is provided in Table 1, and its known and estimated physicochemical properties are summarized in Table 2.

Table 1: Chemical Identifiers for 6-Fluoro-1-hexene

Identifier	Value	Source
CAS Number	373-15-9	Guidechem
PubChem CID	9761	PubChem[1]
Molecular Formula	C ₆ H ₁₁ F	PubChem[1]
IUPAC Name	6-fluorohex-1-ene	PubChem[1]
InChI	InChI=1S/C6H11F/c1-2-3-4-5-6-7/h2H,1,3-6H2	PubChem[1]
InChIKey	WUMVRHNZIRFDQL-UHFFFAOYSA-N	PubChem[1]
Canonical SMILES	C=CCCCCF	PubChem[1]

Table 2: Physicochemical Properties of 6-Fluoro-1-hexene

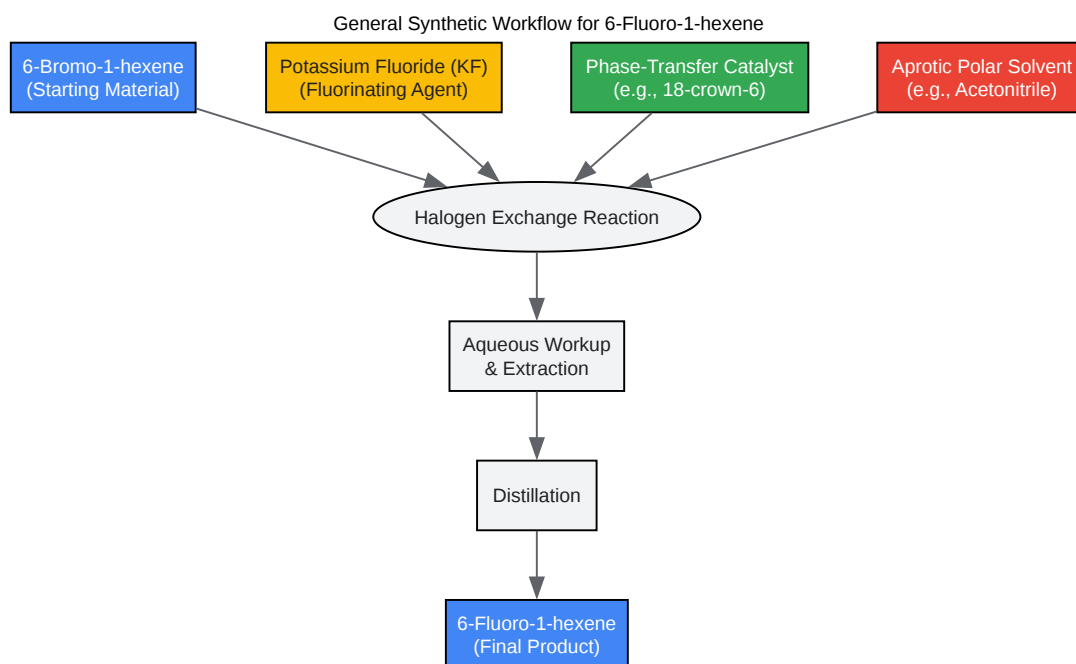
Property	Value	Notes	Source
Molecular Weight	102.15 g/mol	Calculated	PubChem[1]
Boiling Point	87.4 °C	Estimated	LookChem
Density	0.797 g/cm ³	Estimated	LookChem
XLogP3	2.4	Predicted	PubChem

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of 6-fluoro-1-hexene is not readily available in the public domain. However, a general approach can be inferred from established methods for the synthesis of fluoroalkenes. One common strategy involves the nucleophilic substitution of a suitable leaving group on a hexene backbone with a fluoride source.

A plausible synthetic route, illustrated in the workflow diagram below, would start from 6-bromo-1-hexene. This starting material can be subjected to a halogen exchange reaction (halex

reaction) using a fluoride salt, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst to enhance reactivity.



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A generalized synthetic workflow for 6-fluoro-1-hexene.

General Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the starting material, 6-bromo-1-hexene, is dissolved in an appropriate aprotic polar solvent like acetonitrile.

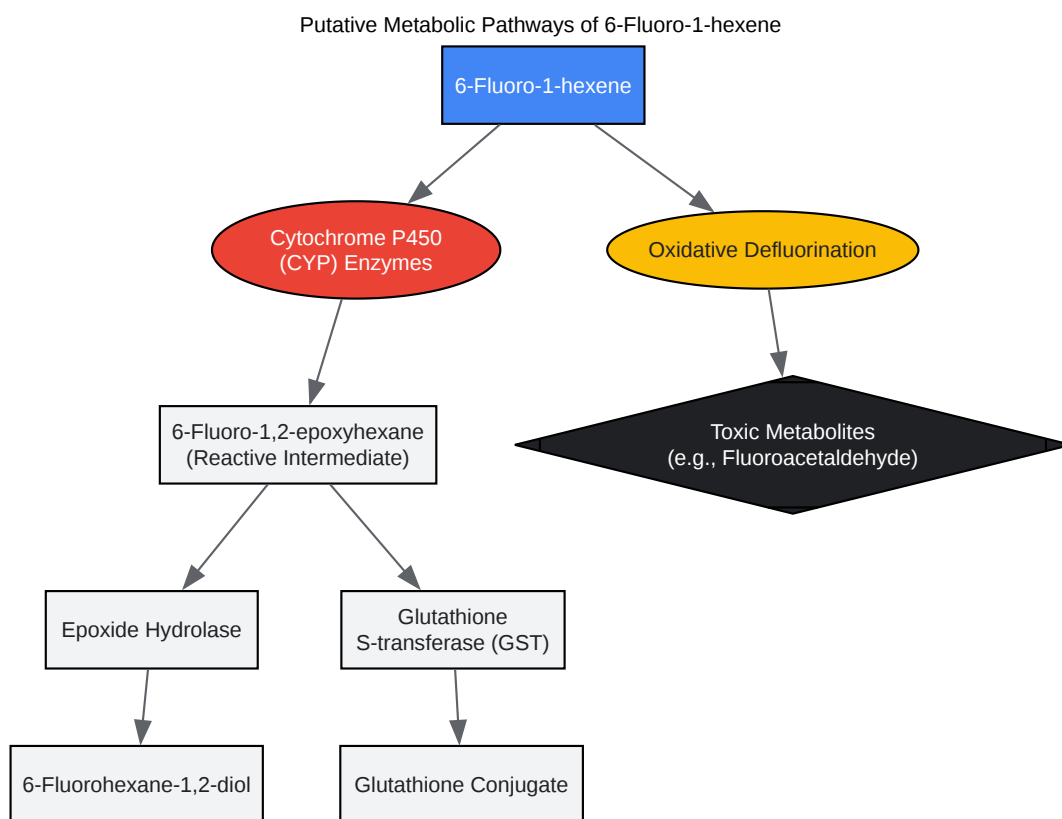
- **Addition of Reagents:** An excess of potassium fluoride is added to the solution, followed by a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6).
- **Reaction Conditions:** The reaction mixture is heated to reflux and stirred vigorously for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as gas chromatography (GC).
- **Workup:** After cooling to room temperature, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).
- **Purification:** The crude product is purified by distillation to yield pure 6-fluoro-1-hexene.

Potential Metabolic Pathways and Toxicological Insights

Specific studies on the metabolism and toxicology of 6-fluoro-1-hexene are not currently available. However, based on the known metabolic pathways of other haloalkanes and fluorinated alkenes, a putative metabolic scheme can be proposed. The metabolism of such compounds is often initiated by cytochrome P450 (CYP) enzymes in the liver.^{[2][3][4]}

The presence of the double bond in 6-fluoro-1-hexene makes it susceptible to epoxidation by CYP enzymes, a common metabolic route for alkenes.^[2] This would lead to the formation of a reactive epoxide intermediate. This epoxide can then undergo hydrolysis or conjugation with glutathione.

Another potential metabolic pathway involves the oxidation of the carbon-fluorine bond, which can lead to defluorination and the formation of toxic metabolites.^{[2][4]}



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A diagram of potential metabolic pathways for 6-fluoro-1-hexene.

Toxicological Considerations:

The metabolism of haloalkanes and haloalkenes can lead to the formation of reactive intermediates that can exert toxic effects.[3] Epoxides, for instance, are known to be electrophilic and can covalently bind to cellular macromolecules like DNA and proteins, potentially leading to cytotoxicity and carcinogenicity. The release of fluoride ions through metabolic processes can also contribute to toxicity.[2] It is important to note that the actual

metabolic fate and toxicity of 6-fluoro-1-hexene would need to be determined through dedicated experimental studies.

Signaling Pathways and Biological Activity

Currently, there is no published research detailing the specific interaction of 6-fluoro-1-hexene with any biological signaling pathways or demonstrating any defined biological activity. The general class of haloalkanes and haloalkenes encompasses a wide range of biological effects, from anesthetic properties to carcinogenicity, but these are highly structure-dependent.[5] Further investigation is required to elucidate any potential pharmacological or toxicological effects of 6-fluoro-1-hexene and its role, if any, in modulating cellular signaling.

Conclusion

6-Fluoro-1-hexene is a chemical entity with well-defined identifiers and estimated physicochemical properties. While a specific, detailed synthesis protocol is not readily available, it can likely be prepared through standard methods of fluorination. The primary knowledge gap lies in its biological activity and metabolic fate. Based on the behavior of structurally related compounds, its metabolism is anticipated to proceed via cytochrome P450-mediated pathways, potentially leading to reactive intermediates. Future research should focus on the experimental validation of its physical properties, optimization of its synthesis, and a thorough investigation of its metabolism, toxicology, and potential biological activities to fully characterize this compound for applications in research and development.

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- To cite this document: BenchChem. [6-Fluoro-1-hexene: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1617930#6-fluoro-1-hexene-cas-number-and-identifiers]

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